molecular formula C17H16FNO3 B4942478 propyl 4-[(3-fluorobenzoyl)amino]benzoate

propyl 4-[(3-fluorobenzoyl)amino]benzoate

Cat. No. B4942478
M. Wt: 301.31 g/mol
InChI Key: WDTXARACPVTNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(3-fluorobenzoyl)amino]benzoate, also known as PFBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PFBA belongs to the class of benzamides and has a molecular formula of C16H14FNO3.

Mechanism of Action

The exact mechanism of action of propyl 4-[(3-fluorobenzoyl)amino]benzoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by propyl 4-[(3-fluorobenzoyl)amino]benzoate may contribute to its anti-inflammatory and analgesic effects. propyl 4-[(3-fluorobenzoyl)amino]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential mechanism for its anti-tumor effects.
Biochemical and Physiological Effects:
propyl 4-[(3-fluorobenzoyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of NF-kappaB, a transcription factor involved in the regulation of inflammation. propyl 4-[(3-fluorobenzoyl)amino]benzoate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, propyl 4-[(3-fluorobenzoyl)amino]benzoate has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Propyl 4-[(3-fluorobenzoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods of time. However, propyl 4-[(3-fluorobenzoyl)amino]benzoate has some limitations. It is relatively expensive compared to other compounds and may not be suitable for all experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of propyl 4-[(3-fluorobenzoyl)amino]benzoate. One area of research is the development of propyl 4-[(3-fluorobenzoyl)amino]benzoate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the study of propyl 4-[(3-fluorobenzoyl)amino]benzoate's anti-tumor effects and its potential use in cancer therapy. In addition, further research is needed to understand the mechanism of action of propyl 4-[(3-fluorobenzoyl)amino]benzoate and its potential interactions with other compounds. Overall, propyl 4-[(3-fluorobenzoyl)amino]benzoate has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

Propyl 4-[(3-fluorobenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoic acid with propionyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained through the esterification of the resulting compound with propyl alcohol. The synthesis method of propyl 4-[(3-fluorobenzoyl)amino]benzoate is well-established and has been reported in several scientific journals.

Scientific Research Applications

Propyl 4-[(3-fluorobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. propyl 4-[(3-fluorobenzoyl)amino]benzoate has been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and cancer. It has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

propyl 4-[(3-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTXARACPVTNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-{[(3-fluorophenyl)carbonyl]amino}benzoate

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